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Compound of Interest

Compound Name: NVP018

Cat. No.: B609685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of NVP018 (also known as

NV556), a novel sanglifehrin-based cyclophilin inhibitor, against other cyclophilin inhibitors that

have undergone clinical development. Due to the limited availability of public clinical trial data

for NVP018, this comparison primarily relies on its preclinical safety profile alongside published

clinical safety data for its competitors.

Executive Summary
NVP018 has demonstrated a favorable safety profile in extensive preclinical studies.[1]

However, a direct comparison with other cyclophilin inhibitors is challenging due to the absence

of publicly available clinical trial safety data for NVP018. In contrast, clinical trial data for

competitors such as Alisporivir (Debio-025), SCY-635, and Rencofilstat (CRV431) provide a

clearer, albeit varied, picture of their safety in human subjects. This guide summarizes the

available data to aid researchers in understanding the potential safety landscape of this class

of inhibitors.

Comparative Safety Data
The following table summarizes the available safety data for NVP018 and its key competitors. It

is crucial to note the differing stages of development and the nature of the available data

(preclinical vs. clinical).
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Inhibitor
Development Stage (as of
available data)

Key Safety Findings

NVP018 (NV556) Preclinical

Consistently described as

having a "positive" and

"excellent" safety and

pharmacokinetic profile in

preclinical development.[1]

Well-tolerated in mouse

models of non-alcoholic

steatohepatitis (NASH).

Alisporivir (Debio-025) Phase III

Most common adverse events

include hyperbilirubinemia,

neutropenia, anemia, and

thrombocytopenia. Serious

adverse events, including

pancreatitis, were reported in

some trials.

SCY-635 Phase Ib

No dose-limiting clinical or

laboratory toxicities were

identified in a 15-day

monotherapy study in adults

with chronic HCV genotype 1

infection.

Rencofilstat (CRV431) Phase IIb

Generally safe and well-

tolerated in Phase 1 and

Phase 2a studies in healthy

volunteers and NASH patients.

No serious adverse events

were reported in the Phase 2a

AMBITION trial.

Signaling Pathway and Experimental Workflow
To visually represent the context of this comparison, the following diagrams illustrate the

general mechanism of action of cyclophilin inhibitors and a typical workflow for assessing drug
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safety in clinical trials.

Mechanism of Cyclophilin Inhibition
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Caption: General mechanism of action for cyclophilin inhibitors. (Within 100 characters)
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Clinical Trial Safety Assessment Workflow
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Caption: A simplified workflow for clinical trial safety assessment. (Within 100 characters)
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Detailed Experimental Protocols
Below are summaries of the methodologies used in the clinical trials of the competitor

inhibitors, focusing on their safety assessment protocols.

Rencofilstat (CRV431) - AMBITION Phase 2a Trial
(NCT04480710)

Study Design: A multi-center, randomized, single-blind, placebo-controlled study.

Participant Population: 49 adults with presumed non-alcoholic steatohepatitis (NASH) with

F2/F3 fibrosis.

Dosing: Participants received either 75 mg or 225 mg of Rencofilstat, or a placebo, orally

once daily for 28 days.

Primary Safety Endpoints: The primary outcomes of the study were the evaluation of safety

and tolerability.[2]

Safety Monitoring: Included monitoring of treatment-emergent adverse events (TEAEs),

serious adverse events (SAEs), physical examinations, vital signs, electrocardiograms

(ECGs), and clinical laboratory assessments (hematology, blood chemistry, and urinalysis) at

baseline and weekly for four weeks.[2] A data safety monitoring board reviewed safety and

pharmacokinetic data before dose escalation.[2]

SCY-635 - Phase 1b Trial (NCT01290965)
Study Design: A randomized, double-blind, placebo-controlled, multi-dose escalation study.

Participant Population: 20 adults with chronic hepatitis C virus (HCV) genotype 1 infection.

Dosing: Participants were randomized to receive oral doses of 100 mg, 200 mg, or 300 mg

of SCY-635 three times daily for 15 days.

Primary Safety Endpoints: To evaluate the safety and pharmacokinetics of the treatment.

Safety Monitoring: Safety assessments included the monitoring of clinical and laboratory

toxicities. Specific parameters included physical examinations, vital signs, ECGs, and
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comprehensive laboratory tests.

Alisporivir (Debio-025) - ESSENTIAL II Phase 3 Trial
(NCT01318694)

Study Design: A double-blind, randomized, placebo-controlled Phase 3 study.

Participant Population: Treatment-naïve patients with chronic HCV genotype 1 infection.

Dosing: Alisporivir was administered in combination with peginterferon-α2a and ribavirin

(PR).

Primary Safety Endpoints: Evaluation of the overall safety and tolerability of the combination

therapy.

Safety Monitoring: Comprehensive safety monitoring included the recording of all adverse

events (AEs) and serious adverse events (SAEs). Laboratory monitoring focused on

hematology (e.g., neutropenia, anemia, thrombocytopenia) and clinical chemistry (e.g.,

bilirubin levels).

Conclusion
While preclinical data for NVP018 (NV556) are promising, suggesting a favorable safety profile,

the lack of clinical trial data makes a definitive comparison with other cyclophilin inhibitors

challenging. The available clinical data for Alisporivir, SCY-635, and Rencofilstat highlight a

range of safety profiles within this class of drugs, from the generally well-tolerated Rencofilstat

and SCY-635 to Alisporivir, which is associated with a higher incidence of specific adverse

events. As more data on NVP018 becomes available from its clinical development program, a

more direct and comprehensive safety benchmark will be possible. Researchers and drug

development professionals should consider the distinct safety profiles of these inhibitors when

evaluating their therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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